molecular formula C12H19NO B2758778 N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine CAS No. 355381-97-4

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine

Cat. No.: B2758778
CAS No.: 355381-97-4
M. Wt: 193.29
InChI Key: NBHGOQKKOCVQLI-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(2-methylcyclohexyl)amine is a secondary amine featuring a furylmethyl group (derived from furan) and a 2-methylcyclohexyl substituent. For instance, N-(2-methylcyclohexyl) derivatives are frequently utilized in herbicides, such as siduron (N-(2-methylcyclohexyl)-N'-phenylurea), which targets grassy weeds . The furylmethyl moiety, as seen in analogues like N-(furan-2-ylmethyl)-2-phenylethanamine, may contribute to bioactivity through interactions with biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h4,6,8,10,12-13H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHGOQKKOCVQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine typically involves the reaction of 2-furylmethylamine with 2-methylcyclohexanone. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding saturated amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Saturated amine derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclohexyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2-Methylcyclohexyl Groups

(a) Siduron (N-(2-Methylcyclohexyl)-N'-phenylurea)
  • Structure : Contains a urea backbone with 2-methylcyclohexyl and phenyl groups.
  • Application : Pre-emergent herbicide (IC50 values for barnyard grass: ~0.1–0.2 mmol/L for comparable compounds) .
  • Stability : Urea derivatives like siduron exhibit high environmental stability, whereas amines (e.g., N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide) may undergo hydroxylation on the cyclohexane ring but remain stable under storage conditions .
(b) N-(2-Methylcyclohexyl)perillyl-sec-amines
  • Structure: Combines 2-methylcyclohexyl with a monoterpene-derived perillyl group.
  • Activity : Demonstrates herbicidal efficacy against barnyard grass (IC50: 0.11 mmol/L for stem length, 0.18 mmol/L for root length), outperforming commercial herbicides like atrazine .

Analogues with Furylmethyl Substituents

(a) N-(Furan-2-ylmethyl)-2-phenylethanamine
  • Structure : Furylmethyl and phenylethyl groups.
  • Properties : Higher reactivity due to the electron-rich furan ring. Safety data indicate irritant hazards (GHS classification) .
  • Applications: Potential precursor in pharmaceutical synthesis.
(b) N-(Furan-2-ylmethyl)butan-1-amine
  • Structure : Linear butyl chain and furylmethyl group.
  • Synthesis : Typically via reductive amination or nucleophilic substitution.
  • Bioactivity: Limited data, but furan-containing amines are explored for antimicrobial and agrochemical uses .

Cyclohexyl- and Heterocyclic Amines

(a) N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
  • Structure : Bulky cyclohexyl-naphthyl group and isopropylamine.
  • Synthesis : Reductive amination with TiCl4 and NaB(CN)H3 (58% yield).
  • Applications : Chiral separation (99% enantiomeric excess) highlights its utility in asymmetric catalysis .
(b) 2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine
  • Structure : Dual cycloheptyl groups and methylamine.
  • Synthesis : LiAlH4 reduction of pre-formed amides.
  • Properties : High steric hindrance may reduce metabolic degradation .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Bioactivity/Application Stability/Safety Notes
N-(2-Furylmethyl)-N-(2-methylcyclohexyl)amine C₁₂H₁₉NO 2-Furylmethyl, 2-methylcyclohexyl Potential herbicide (inferred) Likely stable; furan may increase reactivity
Siduron C₁₃H₁₈N₂O 2-Methylcyclohexyl, phenylurea Herbicide (IC50 ~0.1–0.2 mmol/L) High environmental stability
N-(2-Methylcyclohexyl)perillyl-sec-amine C₁₇H₂₇N 2-Methylcyclohexyl, perillyl Herbicide (IC50: 0.11–0.18 mmol/L) Moderate metabolic hydroxylation
N-(Furan-2-ylmethyl)-2-phenylethanamine C₁₃H₁₅NO Furylmethyl, phenylethyl Pharmaceutical intermediate Irritant (GHS classification)

Research Findings and Implications

  • Herbicidal Efficacy : The 2-methylcyclohexyl group enhances target specificity in herbicides, as seen in siduron and perillyl-sec-amines .
  • Synthetic Flexibility : Furylmethyl amines are synthesized via reductive amination or nucleophilic routes, enabling diverse functionalization .
  • Safety Considerations : Furylmethyl derivatives may pose irritant risks, necessitating careful handling .

Biological Activity

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₁₉NO
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 355381-97-4

1. Neuroprotective Effects

Research indicates that compounds with similar structures can enhance cognitive functions by modulating neurotransmitter levels. For example, studies have shown that MAO inhibitors can improve synaptic transmission in the hippocampus, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

2. Antioxidant Properties

While direct studies on this compound are sparse, related compounds have demonstrated antioxidant activities. These properties are essential for mitigating oxidative stress associated with various diseases.

Study on Synaptic Transmission

A study involving a related compound (F2MPA) demonstrated significant enhancements in synaptic transmission and long-term potentiation in the dentate gyrus of rats. This suggests that similar compounds may have beneficial effects on cognitive functions and could be explored further for therapeutic applications .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds indicate favorable drug-like characteristics. These profiles are crucial for assessing the viability of this compound as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amineStructureMAO-B inhibitorEnhances synaptic transmission without hyperexcitability
N,N'-diphenylurea-Enzyme inhibitionLess sterically hindered than cyclohexyl derivatives
N,N'-diethylurea-Varies by substitutionDifferent chemical properties affecting biological interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution or reductive amination between 2-methylcyclohexylamine and 2-furylmethyl halide. Use polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the amine .
  • Step 2 : Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to improve yield. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the stereochemical configuration of this compound be resolved and verified?

  • Methodology :

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase to separate enantiomers .
  • Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) combined with computational simulations (e.g., DFT calculations) .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies:
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via HPLC at 25°C and 40°C over 7–14 days .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in catalytic systems?

  • Methodology :

  • Conduct computational modeling (e.g., DFT or molecular dynamics) to map electron density distribution and steric hindrance around the nitrogen atom.
  • Validate experimentally by testing catalytic activity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) and compare turnover frequencies (TOF) with structurally similar amines .

Q. What structure-activity relationships (SAR) govern the herbicidal potential of this compound, and how do modifications to the furyl or cyclohexyl groups alter bioactivity?

  • Methodology :

  • SAR Study : Synthesize analogs with substituents on the furan ring (e.g., halogenation) or cyclohexyl group (e.g., varying methyl positions).
  • Bioassay : Test inhibitory effects on weed germination (e.g., Echinochloa crus-galli) using IC₅₀ assays. Compare with reference herbicides like siduron (N-(2-methylcyclohexyl)-N'-phenylurea) .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against homology models of relevant receptors (e.g., acetolactate synthase in plants) .

Q. How can solvent effects and green chemistry principles be integrated into the large-scale synthesis of this compound?

  • Methodology :

  • Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Implement continuous flow reactors to enhance heat/mass transfer and reduce waste .

Key Notes

  • Synthetic Challenges : Steric hindrance from the 2-methylcyclohexyl group may require tailored catalysts (e.g., bulky ligands in palladium complexes) .
  • Safety : Adhere to USP guidelines for handling amines (e.g., use fume hoods, PPE) .

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